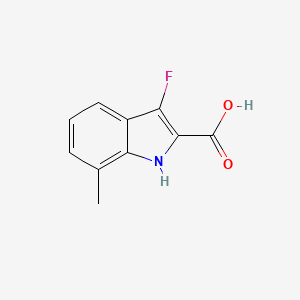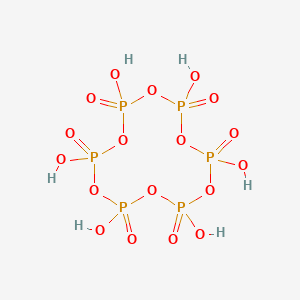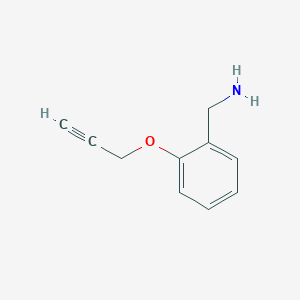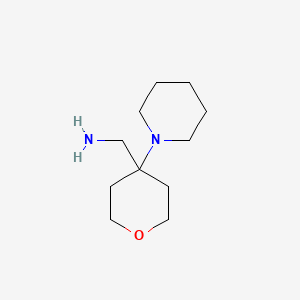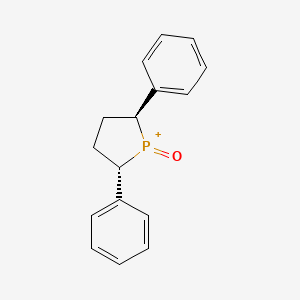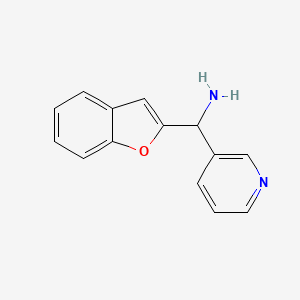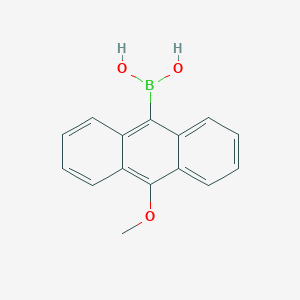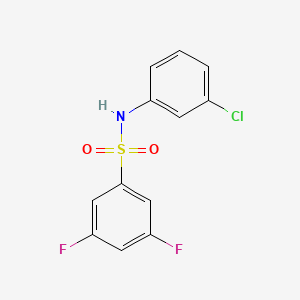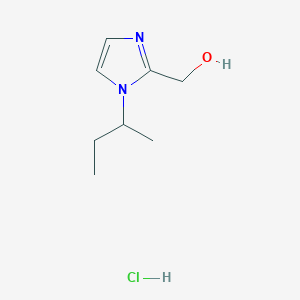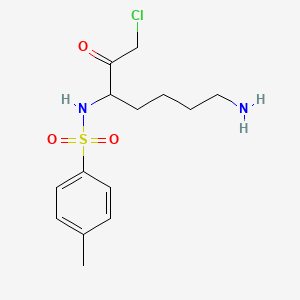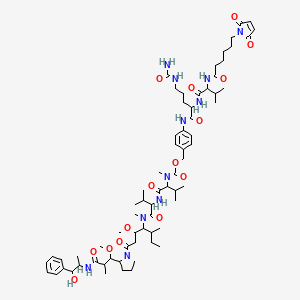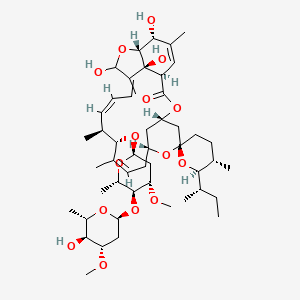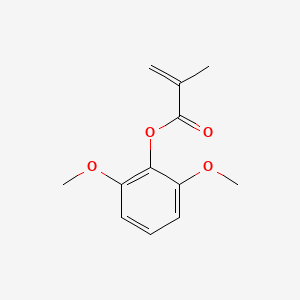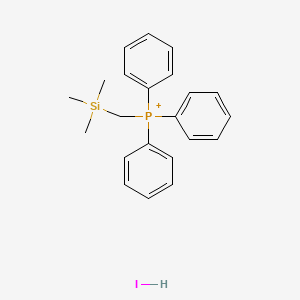![molecular formula C9H14OS B12816529 Rel-S-((1R,4S)-bicyclo[2.2.1]heptan-2-yl) ethanethioate](/img/structure/B12816529.png)
Rel-S-((1R,4S)-bicyclo[2.2.1]heptan-2-yl) ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-S-((1R,4S)-bicyclo[2.2.1]heptan-2-yl) ethanethioate is a chemical compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The bicyclo[2.2.1]heptane framework, often referred to as a norbornane structure, imparts significant rigidity and stability to the molecule, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-S-((1R,4S)-bicyclo[2.2.1]heptan-2-yl) ethanethioate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core. This can be achieved through Diels-Alder reactions between cyclopentadiene and ethylene or its derivatives.
Functionalization: The introduction of the ethanethioate group is usually carried out by reacting the bicyclo[2.2.1]heptane derivative with ethanethiol in the presence of a suitable catalyst, such as a Lewis acid.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Rel-S-((1R,4S)-bicyclo[2.2.1]heptan-2-yl) ethanethioate can undergo various chemical reactions, including:
Oxidation: The ethanethioate group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ethanethioate group can yield the corresponding thiol or thioether, typically using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanethioate group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Rel-S-((1R,4S)-bicyclo[2.2.1]heptan-2-yl) ethanethioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its stable bicyclic structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and materials with specific mechanical properties.
Mecanismo De Acción
The mechanism by which Rel-S-((1R,4S)-bicyclo[2.2.1]heptan-2-yl) ethanethioate exerts its effects depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The rigid bicyclic structure can influence the compound’s binding affinity and specificity, making it a valuable tool in drug design and molecular biology.
Comparación Con Compuestos Similares
Similar Compounds
Norbornane derivatives: Compounds with similar bicyclic structures but different functional groups.
Thioesters: Compounds with similar ethanethioate groups but different core structures.
Uniqueness
Rel-S-((1R,4S)-bicyclo[2.2.1]heptan-2-yl) ethanethioate is unique due to its combination of a rigid bicyclic core and a reactive ethanethioate group. This duality allows it to participate in a wide range of chemical reactions while maintaining structural stability, making it a versatile compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C9H14OS |
|---|---|
Peso molecular |
170.27 g/mol |
Nombre IUPAC |
S-[(1R,4S)-2-bicyclo[2.2.1]heptanyl] ethanethioate |
InChI |
InChI=1S/C9H14OS/c1-6(10)11-9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3/t7-,8+,9?/m0/s1 |
Clave InChI |
AKEZPHRQPYDGQV-ZQTLJVIJSA-N |
SMILES isomérico |
CC(=O)SC1C[C@H]2CC[C@@H]1C2 |
SMILES canónico |
CC(=O)SC1CC2CCC1C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


